6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile
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Overview
Description
It has the molecular formula C19H11F3N2S and a molecular weight of 356.37. This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a sulfanyl group attached to a nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile typically involves multi-step organic reactions. One common method involves the reaction of 6-phenyl-2-bromonicotinonitrile with 3-(trifluoromethyl)thiophenol under suitable conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. The phenyl and sulfanyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine-3-carbonitrile
- 3-Pyridinecarbonitrile, 6-phenyl-2-{[3-(trifluoromethyl)phenyl]thio}-
Uniqueness
6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile is unique due to the presence of both a trifluoromethyl group and a sulfanyl group attached to a nicotinonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-phenyl-2-[3-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2S/c20-19(21,22)15-7-4-8-16(11-15)25-18-14(12-23)9-10-17(24-18)13-5-2-1-3-6-13/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVUVTSPZVXCOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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